molecular formula C18H21ClN4O B5323826 N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide

N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide

カタログ番号 B5323826
分子量: 344.8 g/mol
InChIキー: SIAGBVGMVMVWLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is a chemical compound commonly referred to as "CMPDA." It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. CMPDA has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).

作用機序

CMPDA works by inhibiting the activity of the enzyme N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, which is involved in the breakdown of cAMP. By inhibiting this compound, CMPDA increases cAMP levels in cells, which can lead to anti-inflammatory effects. In addition, CMPDA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-alpha), which are involved in the pathogenesis of asthma, COPD, and IBD.
Biochemical and Physiological Effects:
CMPDA has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of asthma and COPD, CMPDA has been shown to reduce airway hyperresponsiveness, airway inflammation, and mucus production. In addition, CMPDA has been shown to improve lung function and reduce the number of inflammatory cells in the lungs. In animal models of IBD, CMPDA has been shown to reduce inflammation and improve symptoms, such as diarrhea and weight loss.

実験室実験の利点と制限

One advantage of using CMPDA in lab experiments is that it is a potent and selective inhibitor of N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, which makes it a useful tool for studying the role of this compound in various disease models. However, one limitation of using CMPDA is that it is a synthetic compound, which may limit its applicability to certain disease models. In addition, the use of CMPDA in lab experiments may not accurately reflect the complex pathophysiology of human diseases.

将来の方向性

There are a number of future directions for research on CMPDA. One area of interest is the potential use of CMPDA in combination with other therapies for the treatment of asthma, COPD, and IBD. Another area of interest is the development of more potent and selective N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide inhibitors for use in these diseases. Finally, there is a need for further research on the long-term safety and efficacy of CMPDA in humans.

合成法

CMPDA can be synthesized using a multi-step process involving the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-(4-(2-methylphenyl)piperazin-1-yl)acetic acid. The resulting intermediate is then treated with thionyl chloride and triethylamine to yield the final product, CMPDA.

科学的研究の応用

CMPDA has been studied extensively in preclinical models of asthma, COPD, and IBD. In these studies, CMPDA has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. In addition, CMPDA has been shown to reduce inflammation and improve symptoms in animal models of IBD.

特性

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-14-4-2-3-5-16(14)23-10-8-22(9-11-23)13-18(24)21-17-7-6-15(19)12-20-17/h2-7,12H,8-11,13H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAGBVGMVMVWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。